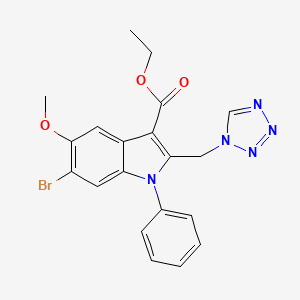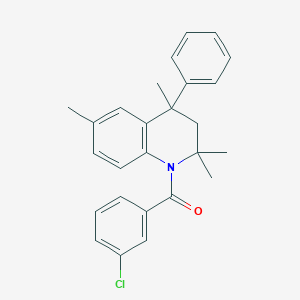![molecular formula C12H10BrClN4O2 B11517685 N'-[(4-bromophenyl)carbonyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11517685.png)
N'-[(4-bromophenyl)carbonyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. One common method includes the reaction of 4-bromo-3-nitrotoluene with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The presence of the pyrazole ring allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
- 3-Bromo-4’-chloro-1-(3-chloro-2-pyridyl)-2’-methyl-6’-(methylcarbamoyl)pyrazole-5-carboxanilide
- 1H-Pyrazole, 4-bromo-
Comparison: Compared to these similar compounds, 4-BROMO-N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)BENZOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms.
Properties
Molecular Formula |
C12H10BrClN4O2 |
|---|---|
Molecular Weight |
357.59 g/mol |
IUPAC Name |
N'-(4-bromobenzoyl)-4-chloro-1-methylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H10BrClN4O2/c1-18-6-9(14)10(17-18)12(20)16-15-11(19)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,15,19)(H,16,20) |
InChI Key |
SRMUVUAYAJPTHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Bis(3-nitrophenyl)phosphoroso]diethylamine](/img/structure/B11517605.png)
![N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B11517608.png)
![N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11517612.png)
![Propan-2-yl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B11517615.png)
![2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11517617.png)

![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B11517626.png)

![ethyl 2-(benzyloxy)-3,3,3-trifluoro-N-{[3-(trifluoromethyl)phenyl]carbonyl}alaninate](/img/structure/B11517660.png)
![1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one](/img/structure/B11517661.png)
![3,6-Diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11517663.png)
![6-Amino-3-(3-nitrophenyl)-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517672.png)

![5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium](/img/structure/B11517684.png)
